Fipronil Desulfinyl
Overview
Description
Fipronil Desulfinyl is a complex organic compound that features a pyrazole ring substituted with various functional groups, including amino, dichloro, and trifluoromethyl groups
Mechanism of Action
Target of Action
Fipronil Desulfinyl, a metabolite of the insecticide Fipronil, primarily targets the central nervous system (CNS) of insects . It acts by blocking the neurotransmitter GABA receptors , which play a crucial role in inhibitory neurotransmission.
Mode of Action
This compound operates by acting in the presynaptic and postsynaptic neurons, blocking the chlorine ions by the neurotransmitters GABA . This blockage leads to an accumulation of chloride ions, causing an imbalance inside and outside the cell. This imbalance results in the excitation of the central nervous system, leading to neurasthenia and, consequently, the death of the insect .
Biochemical Pathways
The metabolic reactions of Fipronil degradation, which lead to the formation of this compound, appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes responsible for the degradation are somewhat different, with the ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase playing key roles in different strains of bacteria and fungi .
Pharmacokinetics
Fipronil is one of the most persistent lipophilic and toxic insecticides, slightly soluble in water and more soluble in lipids, oils, proteins, and lipophilic organic solvents . The degradation product, this compound, is expected to share similar ADME properties due to its structural similarity.
Result of Action
The action of this compound results in significant effects on the growth, development, and reproduction of organisms . It’s worth noting that this compound is 9-10 times more active at the mammalian chloride channel than the parent compound, reducing the selectivity between insects and humans when exposed to this metabolite .
Action Environment
This compound is a photodegradation product of Fipronil, indicating that exposure to light can influence its formation . In the environment, Fipronil residues are toxic to various organisms, including aquatic animals, crustaceans, bees, termites, rabbits, lizards, and humans . It’s also classified as a C carcinogen . The degradation of Fipronil, leading to the formation of this compound, can be influenced by various environmental factors, including the presence of certain bacteria and fungi .
Biochemical Analysis
Biochemical Properties
Fipronil Desulfinyl interacts with various enzymes, proteins, and other biomolecules. The metabolic reactions of this compound degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . The enzymes and genes responsible for the degradation are somewhat different. The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been found that the photodegradation rate constant is lower for this compound than for Fipronil . This suggests that this compound is more persistent in aquatic environments and could be an important indicator of long-term Fipronil contamination .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. The degradation pathways shown are those of photolysis (this compound), hydrolysis (Fipronil amide), reduction (Fipronil-sulfide), and oxidation (Fipronil-sulfone) .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fipronil Desulfinyl typically involves multi-step organic reactions. Common starting materials might include 2,6-dichloro-4-(trifluoromethyl)aniline and other reagents that facilitate the formation of the pyrazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Halogen atoms (chlorine) on the aromatic ring may be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, derivatives of this compound might exhibit interesting pharmacological properties, making them candidates for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(2,6-dichlorophenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
- 5-Amino-1-(4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile
Uniqueness
The presence of both dichloro and trifluoromethyl groups in Fipronil Desulfinyl may confer unique chemical properties, such as increased lipophilicity or altered electronic effects, which could influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl2F6N4/c13-5-1-4(11(15,16)17)2-6(14)9(5)24-10(22)8(12(18,19)20)7(3-21)23-24/h1-2H,22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKXVHLIRTVXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)C(F)(F)F)N)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl2F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043719 | |
Record name | Fipronil desulfinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205650-65-3 | |
Record name | Fipronil desulfinyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=205650-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)-1H-pyrazole-3-carbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205650653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fipronil desulfinyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205650-65-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AMINO-1-(2,6-DICHLORO-4-(TRIFLUOROMETHYL)PHENYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9Y6W9QM9D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fipronil desulfinyl exert its insecticidal activity?
A1: this compound, similar to its parent compound fipronil, acts as a potent insecticide by disrupting the normal function of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. [] This disruption leads to neuronal hyperexcitation and ultimately results in paralysis and death of the insect. []
Q2: Does this compound retain neurotoxicity after forming from fipronil?
A2: Yes, this compound exhibits high neurotoxicity by blocking the GABA-gated chloride channel, contributing to the overall effectiveness of fipronil. []
Q3: Is this compound a metabolite in mammals?
A3: No, this compound is not a metabolite in mammals. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H4Cl2F6N4O, and its molecular weight is 405.12 g/mol.
Q5: How stable is this compound under UV light and sunlight?
A5: this compound demonstrates relative stability under both UV light and sunlight, undergoing only limited changes in the substitution of its aromatic ring. []
Q6: What are the potential health risks associated with this compound exposure?
A6: While this compound itself hasn't been directly linked to specific health issues in the provided abstracts, the parent compound, fipronil, and its metabolites can potentially disrupt thyroid function in humans. [] More research is needed to determine the specific effects of this compound.
Q7: What analytical methods are commonly employed to detect and quantify this compound in various matrices?
A7: Several analytical techniques are used to detect and quantify this compound, including:
- Gas Chromatography with Electron Capture Detection (GC-ECD): This method is widely used for its sensitivity and selectivity in analyzing fipronil and its metabolites, including this compound, in various matrices like honey, soil, and chicken meat. [, , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of this compound in environmental and food samples. [, , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the analysis of this compound and its metabolites in various matrices, including food and biological samples. [, , , , ]
- Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This high-throughput technique enables rapid and sensitive determination of this compound in complex matrices like eggs and other foodstuffs. [, , ]
- High-Performance Liquid Chromatography (HPLC): Combined with various detectors, HPLC is employed for the analysis of this compound in different matrices, including water and soil. []
Q8: How does this compound degrade in the environment?
A8: this compound is primarily formed through the photodegradation of fipronil in water and on soil surfaces exposed to sunlight. [] It degrades relatively rapidly in field soils with a half-life of 41-55 days, compared to fipronil's average half-life of 132 days. []
Q9: What is the main degradation product of fipronil in estuarine environments?
A9: Fipronil sulfide, the reduction product of fipronil, is the major degradation product in estuarine systems, forming rapidly in sediments. []
Q10: How do environmental conditions affect the formation of fipronil degradation products?
A10: Soil moisture content significantly influences fipronil degradation: * High moisture (>50%) favors fipronil sulfide formation through reduction. [] * Low moisture (<50%) and good aeration favor fipronil sulfone formation through oxidation. []
Q11: How do different fipronil degradation products partition between water and sediment?
A11: * Fipronil sulfide primarily accumulates in sediments. [] * Fipronil sulfone forms rapidly in water but is found in trace amounts in sediment. [] * this compound forms in water and partitions into sediment over time. []
Q12: Is there evidence of fipronil and its degradation products in indoor environments?
A12: Yes, fipronil, fipronil sulfide, and this compound have been detected in indoor dust, likely originating from topical flea treatments for pets. [, ] Indoor dust concentrations of total fipronil (including fipronil, desulfinyl fipronil, and fipronil sulfide) are generally higher than in outdoor dust. []
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